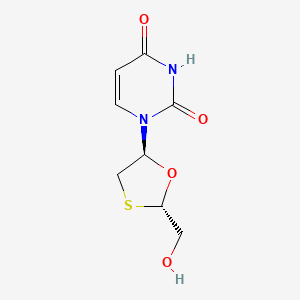
OxathiolanU-(-)-alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OxathiolanU-(-)-alpha is a compound belonging to the class of oxathiolanes, which are heterocyclic compounds containing both oxygen and sulfur atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxathiolane compounds typically involves the reaction of oxiranes (epoxides) with sulfur-containing reagents. One common method is the reaction of aryl isothiocyanates with oxiranes in the presence of a catalytic amount of methoxide in tetrahydrofuran (THF) at room temperature . This method yields functionalized oxathiolane derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of oxathiolane compounds often involves the use of sulfenyl chloride chemistry. This method constructs the oxathiolane framework from acyclic precursors such as chloroacetic acid, vinyl acetate, sodium thiosulfate, and water . This approach is advantageous due to the availability and low cost of the starting materials.
Chemical Reactions Analysis
Types of Reactions
OxathiolanU-(-)-alpha undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
OxathiolanU-(-)-alpha has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of oxathiolanU-(-)-alpha involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
OxathiolanU-(-)-alpha can be compared with other oxathiolane derivatives such as lamivudine and emtricitabine, which are used as antiviral agents . These compounds share a similar oxathiolane ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
List of Similar Compounds
- Lamivudine
- Emtricitabine
- BCH-189
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
149819-45-4 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m0/s1 |
InChI Key |
BNVOMPQTQUUYHU-BQBZGAKWSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















